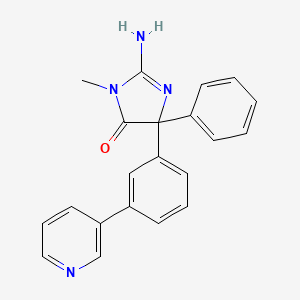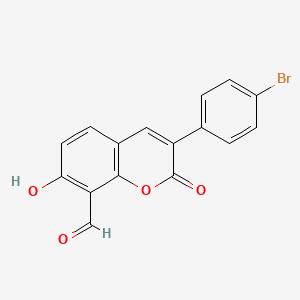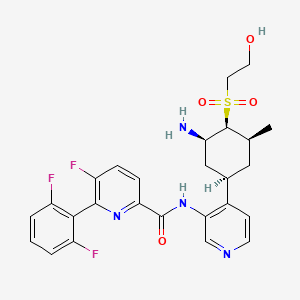![molecular formula C29H35FN8O4 B10836945 methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate](/img/structure/B10836945.png)
methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “US8987457, 198” is a ring-substituted N-pyridinyl amide, primarily recognized for its role as a kinase inhibitor. This compound has been developed and patented by Novartis AG and is known for its potential therapeutic applications, particularly in the treatment of various diseases where kinase inhibition is beneficial .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “US8987457, 198” involves several key steps:
Formation of the Pyridinyl Amide Core: The synthesis begins with the formation of the pyridinyl amide core. This is typically achieved through a condensation reaction between a pyridine derivative and an amine.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the desired substituents on the pyridine ring. These reactions often involve halogenation, nitration, and subsequent reduction steps.
Final Assembly: The final step involves the coupling of the substituted pyridine with an appropriate amine to form the N-pyridinyl amide structure.
Industrial Production Methods
Industrial production of “US8987457, 198” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
“US8987457, 198” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine, as well as nitrating agents like nitric acid, are commonly employed.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, each with potential unique properties and applications.
Aplicaciones Científicas De Investigación
“US8987457, 198” has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of kinase inhibition and as a reference standard in analytical chemistry.
Biology: The compound is used in biological assays to study its effects on cellular processes and kinase activity.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where kinase inhibition is a key therapeutic strategy.
Mecanismo De Acción
The mechanism of action of “US8987457, 198” involves the inhibition of kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. By inhibiting kinase activity, “US8987457, 198” can modulate cellular signaling pathways, leading to therapeutic effects in diseases where kinase activity is dysregulated .
Comparación Con Compuestos Similares
“US8987457, 198” can be compared with other kinase inhibitors, such as:
PIM Kinase Inhibitors: Compounds like “US8889696” and “US8829193” are also kinase inhibitors but target different kinases.
Azole Compounds: Compounds such as “US9321756” are structurally different but share similar inhibitory properties.
Bicyclic Aromatic Carboxamide Compounds: These compounds, like “US9682991”, have similar applications but differ in their chemical structure and specific kinase targets
The uniqueness of “US8987457, 198” lies in its specific ring-substituted N-pyridinyl amide structure, which provides distinct binding properties and inhibitory effects compared to other kinase inhibitors.
Propiedades
Fórmula molecular |
C29H35FN8O4 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C29H35FN8O4/c1-15(2)34-27(39)17-5-6-19(30)18(11-17)22-8-7-20(31)26(35-22)28(40)36-23-12-33-10-9-24(23)38-13-16(3)25(21(32)14-38)37-29(41)42-4/h5-12,15-16,21,25H,13-14,31-32H2,1-4H3,(H,34,39)(H,36,40)(H,37,41)/t16-,21+,25-/m0/s1 |
Clave InChI |
FGLBTUNMAVXKMV-LMNXFLSBSA-N |
SMILES isomérico |
C[C@H]1CN(C[C@H]([C@H]1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N |
SMILES canónico |
CC1CN(CC(C1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)


![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)
![2-[3-methyl-1-(p-tolyl)-8,9-dihydro-7H-cyclopenta[f]quinolin-2-yl]pentanoic acid](/img/structure/B10836918.png)
![1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid](/img/structure/B10836921.png)
![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B10836937.png)
![3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid](/img/structure/B10836938.png)